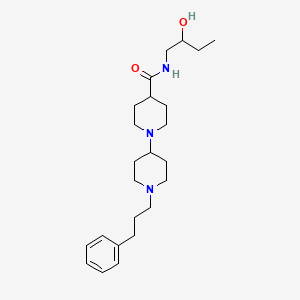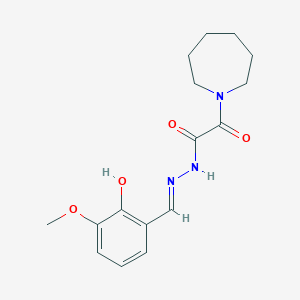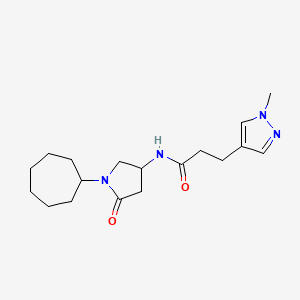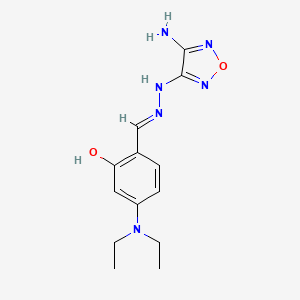![molecular formula C18H14N2 B6123674 N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
N-(2-methylphenyl)benzo[cd]indol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)benzo[cd]indol-2-amine is a chemical compound that belongs to the family of indoleamines. It is a derivative of the psychoactive drug, 5-MeO-DMT, and has been found to have a similar structure and mechanism of action. However, unlike 5-MeO-DMT, N-(2-methylphenyl)benzo[cd]indol-2-amine does not have any psychoactive effects. Instead, it has been found to have potential therapeutic uses due to its ability to interact with certain receptors in the brain.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)benzo[cd]indol-2-amine involves its interaction with certain receptors in the brain. It has been found to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. It has also been found to act as a sigma-1 receptor agonist, which is involved in the modulation of neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2-methylphenyl)benzo[cd]indol-2-amine has been found to have various biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. It has also been found to modulate the activity of certain ion channels and receptors, leading to changes in neuronal signaling and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methylphenyl)benzo[cd]indol-2-amine in lab experiments include its ability to interact with certain receptors in the brain, its potential therapeutic uses, and its relatively low toxicity. However, there are also limitations to its use, such as its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)benzo[cd]indol-2-amine. One direction is to further investigate its potential therapeutic uses in the treatment of various conditions, such as depression, anxiety, and addiction. Another direction is to explore its mechanism of action in more detail, including its interactions with specific receptors and ion channels. Additionally, there is a need for further studies on the safety and toxicity of N-(2-methylphenyl)benzo[cd]indol-2-amine, as well as its pharmacokinetics and pharmacodynamics in vivo. Overall, N-(2-methylphenyl)benzo[cd]indol-2-amine has the potential to be a valuable tool in the development of new drugs for the treatment of various conditions.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)benzo[cd]indol-2-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-methylbenzo[cd]indole, which is then reacted with an amine to produce N-(2-methylphenyl)benzo[cd]indol-2-amine. The process requires careful monitoring of temperature, pressure, and reaction time to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
N-(2-methylphenyl)benzo[cd]indol-2-amine has been found to have potential therapeutic uses in the treatment of various conditions, including depression, anxiety, and addiction. It has been found to interact with certain receptors in the brain, such as the serotonin and sigma-1 receptors, which are involved in the regulation of mood, cognition, and behavior. Studies have shown that N-(2-methylphenyl)benzo[cd]indol-2-amine can modulate the activity of these receptors, leading to changes in neuronal signaling and synaptic plasticity.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-1H-benzo[cd]indol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-6-2-3-10-15(12)19-18-14-9-4-7-13-8-5-11-16(20-18)17(13)14/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDNRNGOPAROBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)benzo[cd]indol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)
![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6123646.png)
![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)

![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)

![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)